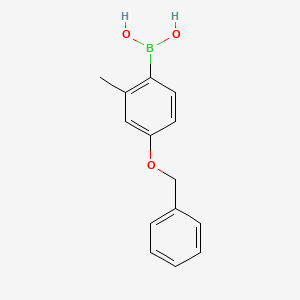

Acide 4-benzyloxy-2-méthylphénylboronique

Vue d'ensemble

Description

4-Benzyloxy-2-methylphenylboronic acid is a compound that is related to various boronic acids and derivatives which are frequently used in organic synthesis and medicinal chemistry. While the specific compound is not directly mentioned in the provided papers, the general class of phenylboronic acids and their derivatives are well-studied for their utility in various chemical reactions, including the formation of liquid crystals, self-assembling monolayers, and catalysis in organic synthesis .

Synthesis Analysis

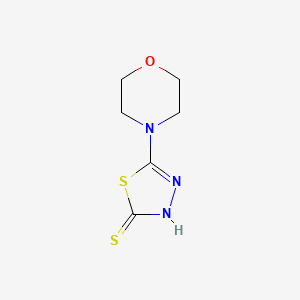

The synthesis of related boronic acid derivatives often involves multiple steps, including methylation, acylation, and reduction processes. For instance, the synthesis of liquid crystal intermediates from 4-phenylphenol involves a series of reactions such as methylation, acylation, haloform reaction, demethylation, alkylation condensation, and reduction . Similarly, the reaction of o-formylphenylboronic acid with morpholine leads to the formation of a benzoxaborole derivative . These methods provide insights into the potential synthetic routes that could be adapted for the synthesis of 4-benzyloxy-2-methylphenylboronic acid.

Molecular Structure Analysis

The molecular structure of boronic acid derivatives is often characterized using spectroscopic techniques such as IR, NMR, and MS . X-ray diffraction is also a common method to determine the crystal structure and confirm the geometry of the molecules . The dihedral angles between aromatic rings and the presence of functional groups such as carbonyl can influence the properties and reactivity of these compounds .

Chemical Reactions Analysis

Phenylboronic acids are known to participate in various chemical reactions. For example, they can catalyze dehydrative condensation between carboxylic acids and amines, as seen with 2,4-bis(trifluoromethyl)phenylboronic acid . The ortho-substituent on the boronic acid can play a crucial role in the reaction mechanism by preventing the coordination of amines to the boron atom, thus accelerating the reaction . Additionally, azo-benzoic acids exhibit acid-base dissociation and azo-hydrazone tautomerism in solution, which is influenced by solvent composition and pH .

Physical and Chemical Properties Analysis

The physical and chemical properties of boronic acid derivatives can be studied through various analytical techniques. The stability of these compounds can be assessed using thermal analysis, as demonstrated by the TG/DTG analysis of a thiophene-containing benzoic acid derivative . Quantum chemical calculations, such as DFT, can provide insights into the electronic properties, such as HOMO and LUMO energies, and predict the chemical reactivity of the molecules . The antioxidant properties of these compounds can also be evaluated using assays like the DPPH free radical scavenging test .

Applications De Recherche Scientifique

Réactions de couplage croisé de Suzuki-Miyaura

Ce composé est utilisé dans les réactions de couplage croisé de Suzuki-Miyaura, qui sont essentielles pour créer des liaisons carbone-carbone. Cette réaction est largement appliquée dans la synthèse de produits pharmaceutiques, d'agrochimiques et de matériaux organiques en raison de sa grande efficacité et de sa tolérance à divers groupes fonctionnels .

Arylation catalysée au palladium

Il sert de réactif pour les processus d'arylation directe catalysés au palladium. Cette méthode est essentielle pour construire des composés aryliques, qui sont des structures fondamentales dans de nombreux médicaments et matériaux organiques .

Réactions de type Heck

Le composé est également impliqué dans les réactions stéréosélectives de type Heck catalysées au palladium. Ces réactions sont utilisées pour former des doubles liaisons carbone-carbone, qui sont importantes dans la synthèse de molécules organiques complexes .

Recherche en protéomique

En recherche en protéomique, l'acide 4-benzyloxy-2-méthylphénylboronique est un produit spécialisé utilisé pour étudier les modifications et les interactions des protéines. Sa spécificité et sa réactivité le rendent adapté à la sonde de systèmes biologiques complexes .

Synthèse de matériaux électroniques organiques

Grâce à sa capacité à former des esters boroniques stables, ce composé est utilisé dans la synthèse de matériaux électroniques organiques tels que les diodes électroluminescentes organiques (OLED) et les photovoltaïques organiques (OPV) .

Développement de réactifs de borane

Il contribue au développement de nouveaux réactifs de borane pour diverses transformations organiques, y compris les réactions d'hydroboration qui sont syn-sélectives et se déroulent de manière anti-Markovnikov .

Mécanisme D'action

Target of Action

The primary target of 4-Benzyloxy-2-methylphenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM coupling reaction, which also involves an oxidative addition process where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .

Biochemical Pathways

The affected pathway is the SM coupling reaction pathway . The downstream effects of this pathway involve the formation of new carbon-carbon bonds, which is a fundamental process in organic synthesis .

Result of Action

The result of the action of 4-Benzyloxy-2-methylphenylboronic acid is the successful formation of new carbon-carbon bonds via the SM coupling reaction . This is a critical process in the synthesis of complex organic compounds .

Action Environment

The action of 4-Benzyloxy-2-methylphenylboronic acid is influenced by the reaction conditions of the SM coupling process . These conditions are generally mild and tolerant of various functional groups . The compound itself is relatively stable, readily prepared, and generally environmentally benign .

Safety and Hazards

This compound is harmful by inhalation, in contact with skin, and if swallowed . It may cause skin irritation, serious eye irritation, and respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapours/spray, and wearing protective gloves, clothing, eye protection, and face protection .

Orientations Futures

While specific future directions for 4-Benzyloxy-2-methylphenylboronic acid are not mentioned in the sources, the compound’s use in Suzuki–Miyaura coupling reactions suggests potential applications in the synthesis of various organic compounds . Its role in the development of Phenyl-oxazoles also indicates possible uses in pharmaceutical research .

Analyse Biochimique

Biochemical Properties

4-Benzyloxy-2-methylphenylboronic acid plays a significant role in biochemical reactions, particularly in the Suzuki-Miyaura coupling reaction. This reaction is widely used in organic synthesis to form carbon-carbon bonds. The compound interacts with palladium catalysts to facilitate the transmetalation process, where the boronic acid transfers an organic group to the palladium center . This interaction is crucial for the formation of new carbon-carbon bonds, making 4-Benzyloxy-2-methylphenylboronic acid an essential reagent in synthetic organic chemistry.

Molecular Mechanism

At the molecular level, 4-Benzyloxy-2-methylphenylboronic acid exerts its effects through interactions with biomolecules such as enzymes and proteins. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, which can lead to enzyme inhibition or activation. This mechanism is particularly relevant in the context of enzyme inhibition, where the compound can bind to the active site of an enzyme, preventing its normal function . Additionally, the compound’s interactions with cellular proteins may result in changes in gene expression and other molecular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Benzyloxy-2-methylphenylboronic acid can change over time due to factors such as stability and degradation. The compound is relatively stable under standard laboratory conditions, but its long-term effects on cellular function are still being studied. In vitro and in vivo studies have shown that the compound can undergo slow degradation, which may influence its efficacy and potency over time . Understanding these temporal effects is crucial for optimizing its use in biochemical research.

Dosage Effects in Animal Models

The effects of 4-Benzyloxy-2-methylphenylboronic acid vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition or modulation of cellular pathways. At higher doses, it may cause toxic or adverse effects, including cellular damage or disruption of normal cellular functions . Determining the optimal dosage is essential for minimizing adverse effects while maximizing the compound’s therapeutic potential.

Metabolic Pathways

4-Benzyloxy-2-methylphenylboronic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can be metabolized through oxidation and reduction reactions, leading to the formation of different metabolites . These metabolic pathways can influence the compound’s activity and efficacy, as well as its potential side effects. Understanding these pathways is important for predicting the compound’s behavior in biological systems.

Transport and Distribution

The transport and distribution of 4-Benzyloxy-2-methylphenylboronic acid within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be transported across cell membranes through passive diffusion or active transport mechanisms . Once inside the cell, it may bind to specific proteins, influencing its localization and accumulation. These interactions are critical for determining the compound’s bioavailability and overall effectiveness.

Subcellular Localization

4-Benzyloxy-2-methylphenylboronic acid can localize to specific subcellular compartments, where it may exert its effects on cellular functions. The compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles . Understanding its subcellular localization is important for elucidating its mechanism of action and potential therapeutic applications.

Propriétés

IUPAC Name |

(2-methyl-4-phenylmethoxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15BO3/c1-11-9-13(7-8-14(11)15(16)17)18-10-12-5-3-2-4-6-12/h2-9,16-17H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCDFDGOVNBMYRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)OCC2=CC=CC=C2)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70378304 | |

| Record name | 4-Benzyloxy-2-methylphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70378304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

847560-49-0 | |

| Record name | 4-Benzyloxy-2-methylphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70378304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Benzyloxy)-2-methylbenzeneboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

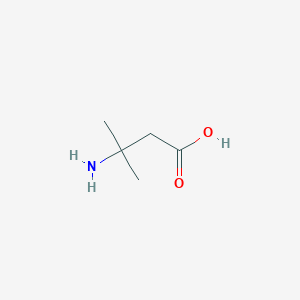

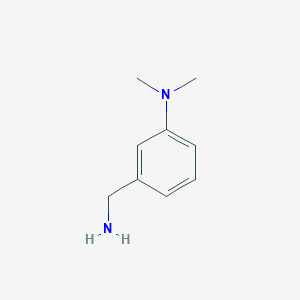

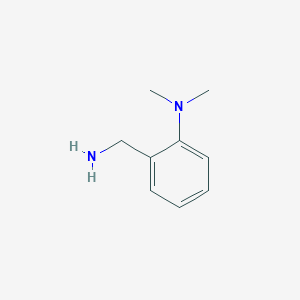

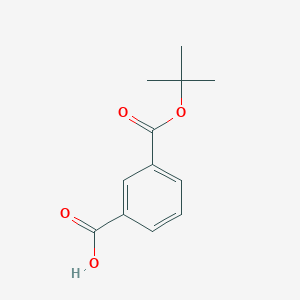

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

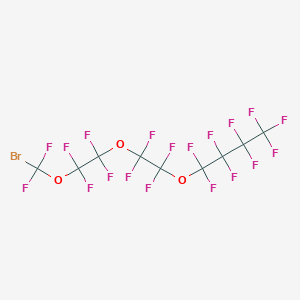

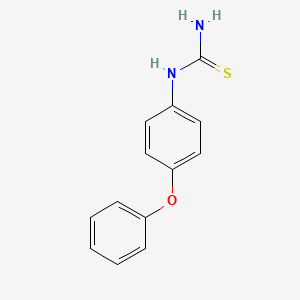

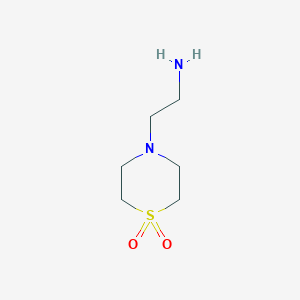

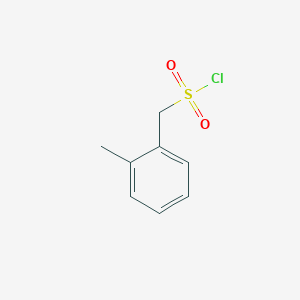

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.